REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:14])[NH:7][C:8]1[C:9]([CH3:13])=[N:10][S:11][CH:12]=1)([CH3:4])([CH3:3])[CH3:2].[Li+].CC([N-]C(C)C)C.[C:23](=[O:25])=[O:24]>C1COCC1>[C:1]([O:5][C:6]([NH:7][C:8]1[C:9]([CH3:13])=[N:10][S:11][C:12]=1[C:23]([OH:25])=[O:24])=[O:14])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1C(=NSC1)C)=O
|
Name
|
|
Quantity
|
139 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at that temperature for a further 3 h after which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched
|
Type
|
ADDITION
|
Details
|
by adding saturated NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×100 mL)
|
Type
|
EXTRACTION
|
Details
|
the combined ether layers were back extracted with satd
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (4×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether layers were dried (Na2CO3)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the pure acid as an off white powder
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C(=NSC1C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |